![molecular formula C7H11NO3 B13432726 2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid](/img/structure/B13432726.png)
2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid is a bicyclic compound that features both oxygen and nitrogen atoms within its structure. This unique arrangement imparts specific chemical properties and reactivity patterns, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid typically involves the formation of the bicyclic core followed by functionalization to introduce the acetic acid moiety. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the palladium-catalyzed reaction conditions to ensure high yield and purity, followed by purification steps such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen or oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for epoxidation , and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions may involve a variety of nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with MCPBA can yield epoxides, while reduction can produce amines or alcohols.
科学的研究の応用
2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein-ligand interactions.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target protein. This can lead to changes in cellular pathways and physiological effects.
類似化合物との比較
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure but lacking the acetic acid moiety.
5-Oxa-2-azabicyclo[2.2.2]octane: Another bicyclic compound with a different ring size and substitution pattern.
Uniqueness
2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic core, as well as the acetic acid functional group. This combination of features imparts specific reactivity and binding properties that are not found in other similar compounds.
特性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC名 |
2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid |
InChI |
InChI=1S/C7H11NO3/c9-7(10)3-8-2-6-1-5(8)4-11-6/h5-6H,1-4H2,(H,9,10) |
InChIキー |
CAVPGDKINHQXTE-UHFFFAOYSA-N |
正規SMILES |
C1C2CN(C1CO2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-1-[2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenoxy]-3-(propylamino)-2-propanol](/img/structure/B13432647.png)

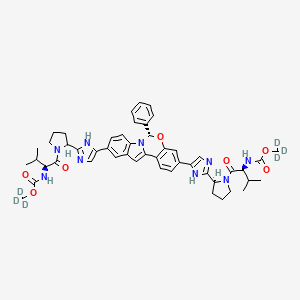
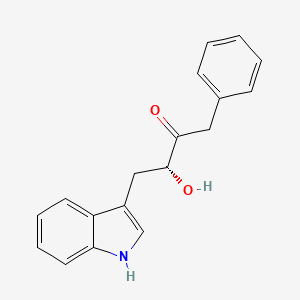

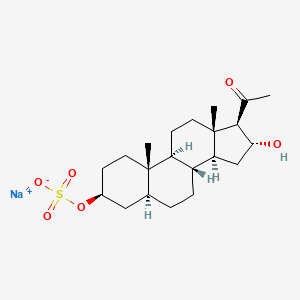
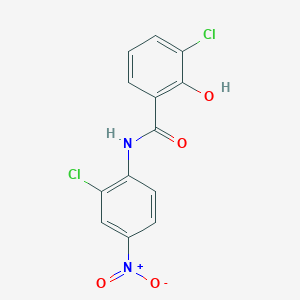
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride](/img/structure/B13432692.png)
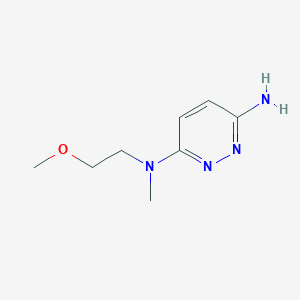
![N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride; Alfuzosin Hydrochloride Impurity E (EP)](/img/structure/B13432705.png)

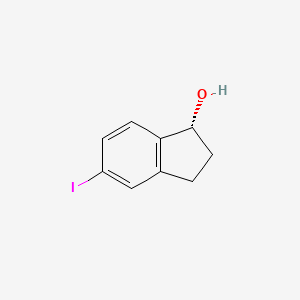
![5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B13432719.png)
